Acetyl-PHF4 amide Trifluoroacetate
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Overview
Description
Acetyl-PHF4 amide Trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of an acetyl group, a PHF4 amide moiety, and a trifluoroacetate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Acetyl-PHF4 amide trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptides can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering their activity, or acting as structural components .
Biochemical Pathways
For example, they can modulate signal transduction pathways, influence gene expression, or affect protein synthesis and degradation .
Pharmacokinetics
They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
These can include altering cellular signaling, modulating immune responses, or influencing cell growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-PHF4 amide Trifluoroacetate typically involves the coupling of an acid chloride or anhydride with an amine. One common method is the reaction of trifluoroacetic acid with hydroxylamine to form hydroxylamine trifluoroacetate, which can then be reacted with an appropriate amine to form the desired amide . Another method involves the use of activated carbodiimides or benzotriazole structures to facilitate the coupling reaction under milder conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process typically involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
Types of Reactions
Acetyl-PHF4 amide Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Acetyl-PHF4 amide Trifluoroacetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with similar reactivity but different applications.
Trifluoroacetamide: Shares the trifluoroacetyl group but lacks the acetyl and PHF4 amide moieties.
Uniqueness
Acetyl-PHF4 amide Trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other compounds may not be suitable.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZIVPMVRBVFS-CWMIYESISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47F3N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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